N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide
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Overview
Description
“N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide” is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the Benzodioxole Group: This step involves the alkylation of the quinoline core with a benzodioxole derivative.
Ethoxylation and Carboxamidation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Benzodioxole Derivatives: Compounds like piperonyl butoxide, used as insecticide synergists.
Uniqueness
“N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline and benzodioxole derivatives.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
1. Chemical Structure and Synthesis
The compound features a unique structure characterized by a benzodioxole moiety , an ethoxy group , and a quinoline core . The synthesis typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:
- Formation of the Benzodioxole Moiety : Cyclization of catechol with formaldehyde under acidic conditions.
- Introduction of the Ethoxy Group : Etherification using an alkyl halide and a base.
- Final Assembly : Coupling with the desired quinoline derivative under suitable conditions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with macromolecules, while the benzodioxole moiety may enhance binding affinity through interactions with hydrophobic pockets in proteins. This dual interaction mechanism is crucial for its pharmacological efficacy.
3.1 Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. For instance, research showed that derivatives exhibited significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for some derivatives were reported as follows:
Compound | IC50 (µM) |
---|---|
IIa | 0.85 |
IIc | 0.68 |
These compounds demonstrated a negligible effect on normal cell lines (IC50 > 150 µM), indicating their safety profile while effectively reducing blood glucose levels in diabetic models .
3.2 Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro studies revealed significant cytotoxicity against various cancer cell lines, with concentrations required to achieve effects ranging from 26 to 65 µM. These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .
4. Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antidiabetic Effects : In vivo studies demonstrated that administration of certain benzodioxole derivatives significantly lowered blood glucose levels in streptozotocin-induced diabetic mice, showcasing their potential as antidiabetic agents .
- Cytotoxicity Profiles : Various benzodioxole derivatives were tested for their cytotoxic effects on cancer cell lines using MTS assays, revealing promising candidates for further investigation in oncological applications .
5. Conclusion
This compound exhibits notable biological activities, particularly in the realms of antidiabetic and anticancer research. Its unique chemical structure allows it to interact effectively with biological targets, making it a valuable candidate for future pharmaceutical development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-31-25-14-23(19-7-4-17(2)5-8-19)29-22-10-9-20(13-21(22)25)27(30)28-15-18-6-11-24-26(12-18)33-16-32-24/h4-14H,3,15-16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNODTSDJSUNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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